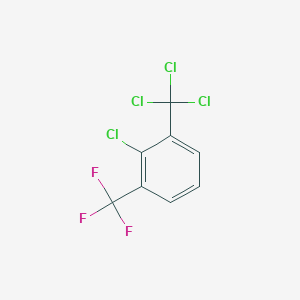
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, trichloromethyl, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethyl)-3-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, trichloromethyl, and trifluoromethyl) on the benzene ring.
Oxidation Reactions: It can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives or dehalogenated products.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to understand the interactions of similar structures with enzymes and receptors.
Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Its structure provides insights into the design of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, resulting in oxidation or reduction.
相似化合物的比较
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Compared to similar compounds, 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trichloromethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
63430-03-5 |
|---|---|
分子式 |
C8H3Cl4F3 |
分子量 |
297.9 g/mol |
IUPAC 名称 |
2-chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Cl4F3/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H |
InChI 键 |
ZFFRILSTJJYXJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


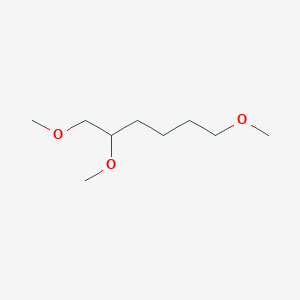
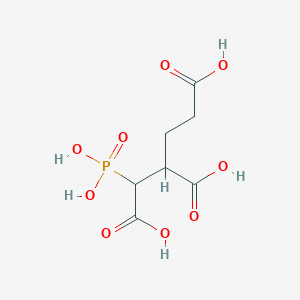
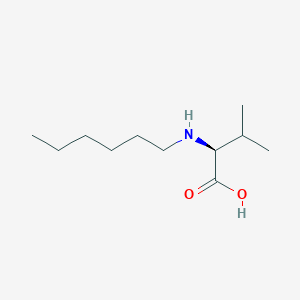
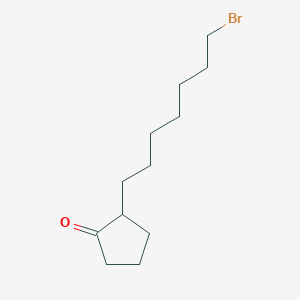

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
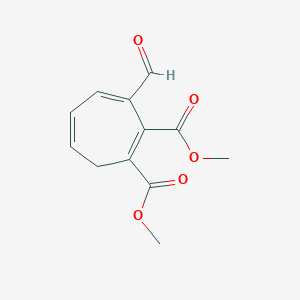
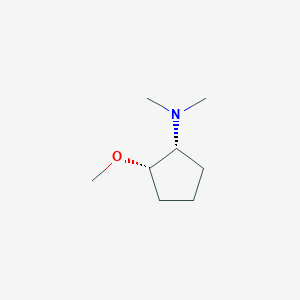
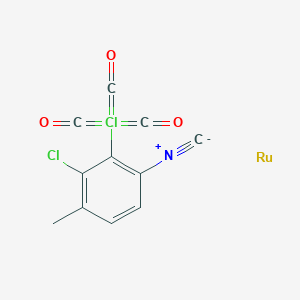
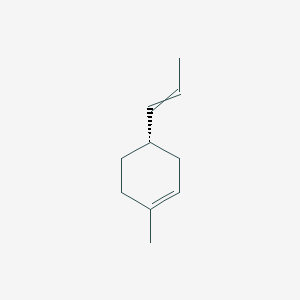

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

